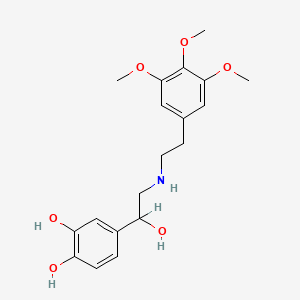

4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol

説明

4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol is a complex organic compound that features a combination of hydroxy, amino, and methoxy functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

Hydroxylation: The resulting amine is then subjected to hydroxylation to introduce the hydroxy groups on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the hydroxy groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dehydroxylated compounds.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Anticancer Applications

CA4P is primarily recognized for its ability to inhibit tumor growth by targeting the vascular supply to tumors. It operates through a mechanism known as vascular targeting therapy, which selectively disrupts the blood vessels that supply nutrients to tumors. This property makes it a promising candidate for cancer treatment.

- Mechanism of Action : CA4P binds to the tubulin in endothelial cells lining the blood vessels of tumors. This binding disrupts microtubule formation, leading to cell cycle arrest and apoptosis in these cells. Consequently, this results in the shutdown of blood flow to the tumor, thereby starving it of essential nutrients and oxygen .

- Clinical Trials : Initial studies have demonstrated that CA4P can effectively reduce tumor size in various cancer models. Clinical trials have been conducted to assess its safety and efficacy in patients with advanced solid tumors. Results indicate that CA4P can lead to significant tumor regression when used in conjunction with other chemotherapeutic agents .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of compounds related to CA4P, particularly those within the benzenediol family.

- Antimicrobial Activity : Research has shown that derivatives of benzenediols exhibit broad-spectrum antimicrobial activity against resistant strains of fungi and bacteria. For instance, a library of 2-substituted-1,4-benzenediols was synthesized and screened for antimicrobial efficacy against various pathogens including Candida spp. and Staphylococcus aureus. Some compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/ml against fungi and 8–128 µg/ml against bacteria .

- Mechanism of Action : The antimicrobial action is linked to disruption of the cell wall integrity in fungal pathogens and interference with bacterial cell membrane functions. Scanning electron microscopy revealed structural changes in treated cells, indicating that these compounds could serve as potential leads for developing new antimicrobial agents .

Additional Therapeutic Uses

Beyond cancer treatment and antimicrobial applications, CA4P has shown promise in other therapeutic areas:

- Inflammatory Diseases : Some studies suggest that compounds similar to CA4P may possess anti-inflammatory properties. These effects could be beneficial in treating conditions characterized by excessive inflammation .

- Neuroprotective Effects : Emerging research indicates that certain derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory response.

類似化合物との比較

Similar Compounds

3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the compound.

Catecholamines: Structurally similar compounds with hydroxy groups on the benzene ring.

Uniqueness

4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol is unique due to its combination of hydroxy, amino, and methoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.

生物活性

The compound 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol , also known by its CAS number 7382-59-4 , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a structure that includes multiple methoxy groups and a hydroxyl group. The presence of these functional groups suggests potential for various biological interactions.

Research indicates that compounds similar to This compound exhibit significant inhibitory effects on enzymes such as α-glucosidase, which is crucial in the management of postprandial hyperglycemia in diabetes mellitus. The mechanism involves binding to the enzyme's active site, thereby preventing substrate interaction and subsequent glucose absorption .

Inhibition Studies

A docking study revealed that the compound effectively binds to the α-glucosidase active site. The binding affinity was influenced by the size and nature of substituents on the benzylidene hydrazide moiety. Smaller substitutions allowed better accommodation within the active site, leading to enhanced inhibition .

Pharmacological Properties

The compound has shown promise in various pharmacological assays:

| Activity | IC50 (µM) |

|---|---|

| α-Glucosidase Inhibition | 70.6 (Phenyl) |

| 101.6 (4-Methylphenyl) | |

| 110.0 (4-Methoxyphenyl) | |

| 750 < (3,4,5-Trimethoxyphenyl) |

These results indicate a range of inhibitory activities depending on the specific substituent groups present on the compound .

Study on Diabetes Management

In a study focusing on postprandial glucose control, compounds with similar structures to This compound were evaluated for their effects on blood glucose levels in diabetic models. The results demonstrated significant reductions in blood glucose levels post-meal when administered alongside carbohydrate intake .

Cardiovascular Implications

Another area of interest is the cardiovascular effects of the compound. Research has indicated that related compounds can influence perfusion pressure and coronary resistance in isolated heart models. These studies suggest potential interactions with calcium channels that could lead to vascular relaxation and improved blood flow .

特性

IUPAC Name |

4-[1-hydroxy-2-[2-(3,4,5-trimethoxyphenyl)ethylamino]ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO6/c1-24-17-8-12(9-18(25-2)19(17)26-3)6-7-20-11-16(23)13-4-5-14(21)15(22)10-13/h4-5,8-10,16,20-23H,6-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIHGMVSUSMJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCNCC(C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910928 | |

| Record name | 4-(1-Hydroxy-2-{[2-(3,4,5-trimethoxyphenyl)ethyl]amino}ethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108930-00-3 | |

| Record name | T 1583 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Hydroxy-2-{[2-(3,4,5-trimethoxyphenyl)ethyl]amino}ethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。